molecular formula C15H11F3N4O B2835857 2-cyano-3-(1-methyl-1H-imidazol-4-yl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide CAS No. 1808895-24-0

2-cyano-3-(1-methyl-1H-imidazol-4-yl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide

Cat. No.: B2835857
CAS No.: 1808895-24-0
M. Wt: 320.275
InChI Key: IUNDBACFQFUBEW-UHFFFAOYSA-N
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Description

2-Cyano-3-(1-methyl-1H-imidazol-4-yl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide is a synthetic organic compound characterized by its unique structure, which includes an imidazole ring, a cyano group, and a trifluoromethylphenyl group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its imidazole ring is known to interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, 2-cyano-3-(1-methyl-1H-imidazol-4-yl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Safety and Hazards

The safety and hazards associated with this compound would depend on several factors, including its reactivity and the specific functional groups present. For example, compounds containing a cyano group can be toxic if ingested .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-3-(1-methyl-1H-imidazol-4-yl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyano group, with nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium on carbon.

    Substitution: Amines, alcohols, under basic conditions or with catalysts.

Major Products

    Oxidation: Oxidized imidazole derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted imidazole derivatives with various functional groups.

Comparison with Similar Compounds

Similar Compounds

    2-Cyano-3-(1H-imidazol-4-yl)prop-2-enamide: Lacks the methyl and trifluoromethyl groups, which may affect its biological activity.

    3-(1-Methyl-1H-imidazol-4-yl)-N-phenylprop-2-enamide: Lacks the cyano and trifluoromethyl groups, potentially altering its chemical reactivity and biological properties.

    2-Cyano-3-(1H-imidazol-4-yl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide: Similar structure but without the methyl group on the imidazole ring.

Uniqueness

The presence of both the cyano and trifluoromethyl groups in 2-cyano-3-(1-methyl-1H-imidazol-4-yl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide makes it unique. These groups can significantly influence the compound’s chemical reactivity, stability, and biological activity, making it a valuable molecule for various applications.

Properties

IUPAC Name

2-cyano-3-(1-methylimidazol-4-yl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N4O/c1-22-8-13(20-9-22)5-10(7-19)14(23)21-12-4-2-3-11(6-12)15(16,17)18/h2-6,8-9H,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUNDBACFQFUBEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)C=C(C#N)C(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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